Hexakis[(trimethylsilyl)ethynyl]benzene
Description
Contextualization within Molecular Engineering and Synthetic Chemistry
In the realms of molecular engineering and synthetic chemistry, Hexakis[(trimethylsilyl)ethynyl]benzene serves as a fundamental building block. smolecule.com The presence of the six trimethylsilyl (B98337) groups enhances the compound's solubility and stability, which is a crucial feature for its application in synthesis. smolecule.com Its primary role is that of a precursor molecule in the synthesis of more complex carbon-rich structures.
The synthesis of this compound itself is a multi-step process that begins with the preparation of trimethylsilylacetylene (B32187). smolecule.com This is followed by coupling reactions, often utilizing transition metal catalysts, to attach six of these trimethylsilylacetylene units to a benzene (B151609) derivative, resulting in the final hexasubstituted product. smolecule.com A key reaction this compound undergoes is deprotection, where the trimethylsilyl groups are removed to yield hexaethynylbenzene (HEB). This deprotection step is critical as HEB is the direct monomer used in the synthesis of graphdiyne. proquest.com
Significance in the Development of Extended π-Conjugated Systems
This compound is of paramount importance in the creation of extended π-conjugated systems, most notably graphdiyne (GDY). smolecule.comresearchgate.net Graphdiyne is a two-dimensional carbon allotrope, similar to graphene, but composed of both sp- and sp²-hybridized carbon atoms. researchgate.netproquest.com The structure of this compound, with its alternating single, double, and triple carbon-carbon bonds, is a precursor to the unique electronic properties of graphdiyne. researchgate.net
The formation of graphdiyne from its precursor involves successive cross-coupling reactions, such as the Glaser-Hay coupling, which are facilitated by catalysts like copper acetate (B1210297) in a pyridine (B92270) solution. researchgate.net These reactions link the hexaethynylbenzene monomers (obtained after deprotection of this compound) together to form the extended two-dimensional network of graphdiyne. smolecule.com The resulting π-conjugated system in graphdiyne is responsible for its unique electronic and optical properties, including a natural bandgap and high carrier mobility. researchgate.netproquest.com The carbon-carbon triple bonds within the structure lead to strong d-π interactions, which are a key factor in these properties. researchgate.net
Overview of Current Research Trajectories and Potential
Current research on this compound is exploring its potential in a variety of advanced applications. smolecule.comalfachemch.com Its unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com Furthermore, its well-defined structure is being investigated in the field of supramolecular chemistry for studies on self-assembly processes and molecular recognition. smolecule.com
A significant area of recent research has focused on the nonlinear absorption (NLA) properties of this compound. researchgate.net Studies have shown that it exhibits excellent NLA characteristics, particularly in the visible light waveband. researchgate.net This makes it a promising material for optical limiting applications, which could be used for the protection of human eyes and sensitive optical equipment from high-intensity light. researchgate.net In the realm of nanotechnology, the compound has been explored for creating nanostructures with potential uses in drug delivery, sensing, and imaging. alfachemch.com The ability to form two-dimensional nanosheets from this compound through methods like liquid-phase exfoliation opens up further avenues for research and application. researchgate.netproquest.com
| Research Area | Potential Application |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Supramolecular Chemistry | Self-assembly, Molecular Recognition |
| Nonlinear Optics | Optical Limiting (Eye and Sensor Protection) |
| Nanotechnology | Drug Delivery, Sensing, Imaging |
| Materials Science | Precursor for Graphdiyne and other 2D materials |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDQWBKXQKNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Hexakis Trimethylsilyl Ethynyl Benzene
Historical Perspective on Aromatic Hexa-substitution
The journey to synthesize hexasubstituted benzene (B151609) derivatives has been a long and intricate one, marked by the persistent challenge of overcoming steric hindrance and controlling electronic effects. The benzene ring is exceptionally stable, and introducing a single substituent via electrophilic aromatic substitution is a foundational concept in organic chemistry. However, attaching six substituents, particularly large ones, to the compact aromatic core is a formidable task.
Early efforts in the 20th century to create highly substituted benzenes, such as hexaarylbenzenes, often resulted in mixtures of less-substituted products or required harsh reaction conditions. rsc.org The synthesis of hexaphenylbenzene, for instance, was a notable achievement that highlighted the steric challenges involved. acs.org The development of synthetic routes was often hampered by the deactivation of the ring after the introduction of multiple substituents and the sheer physical space limitation around the six-membered core.
A significant breakthrough in accessing the hexa-substituted scaffold came with the advancement of cycloaddition reactions, such as the Diels-Alder reaction between substituted cyclopentadienones and alkynes. rsc.org However, the most profound shift in strategy for creating molecules like hexakis[(trimethylsilyl)ethynyl]benzene came with the advent of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov These methods allowed for the construction of carbon-carbon bonds with unprecedented efficiency and selectivity. Instead of attempting to build the substitution pattern onto a bare benzene ring, the modern approach involves starting with a pre-functionalized core, typically a hexahalogenated benzene (e.g., hexabromobenzene (B166198) or hexachlorobenzene), and then using catalysts to couple the desired peripheral groups. rsc.orgresearchgate.net This "core-first" approach, particularly using palladium and nickel catalysis, has become the cornerstone for the synthesis of sterically demanding hexasubstituted benzenes.
Precursor Synthesis and Elaboration for the Trimethylsilylethynyl Moiety
The trimethylsilylethynyl group [(CH₃)₃Si-C≡C-] is the fundamental building block that is attached to the central benzene ring. The trimethylsilyl (B98337) (TMS) group serves as a crucial protecting group for the terminal alkyne. This protection prevents the volatile and reactive acetylene (B1199291) gas from being used directly and precludes unwanted side reactions like homocoupling (Glaser coupling) under the conditions of cross-coupling. ntu.edu.tw The synthesis of the key precursor, trimethylsilylacetylene (B32187), is therefore the first critical step.
Trimethylsilylacetylene is a commercially available reagent but can also be readily prepared in the laboratory. The most common and efficient methods involve the reaction of a metal acetylide with trimethylsilyl chloride.
One standard laboratory procedure involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile. A Grignard reagent, such as ethylmagnesium bromide, is often used to deprotonate acetylene in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting ethynylmagnesium bromide is then quenched with trimethylsilyl chloride to yield the desired product.
HC≡CH + Base → HC≡C⁻ M⁺ HC≡C⁻ M⁺ + (CH₃)₃SiCl → (CH₃)₃SiC≡CH + MCl (where M⁺ can be Na⁺ or MgBr⁺)
Direct Substitution Reaction Pathways on Benzene Core
The direct functionalization of a bare benzene ring to install six trimethylsilylethynyl groups in a single process is not a feasible synthetic strategy. Electrophilic aromatic substitution (EAS) is the primary mechanism for substituting groups onto a benzene ring. This reaction involves an electrophile attacking the electron-rich pi system of the benzene ring. mdpi.com
However, this pathway is fundamentally unsuitable for hexa-alkynylation for several reasons:
Reaction Mechanism : The reaction would require an electrophilic source of the " (trimethylsilyl)ethynyl" cation, which is not a readily accessible or stable species for EAS reactions.
Product Deactivation : After the first one or two substitutions, the electron-withdrawing nature of the alkynyl groups would deactivate the benzene ring, making subsequent electrophilic substitutions progressively more difficult.
Directing Effects : The directing effects of the initial substituents would lead to a mixture of ortho, meta, and para isomers, rather than the desired single, fully substituted product. Achieving exclusive 1,2,3,4,5,6-substitution is impossible through this pathway.
Steric Hindrance : As more groups are added to the ring, steric hindrance would dramatically slow down or completely prevent further substitution at the remaining positions.
Consequently, direct substitution methods are not employed for the synthesis of this compound. The synthetic challenge must be met by using a pre-functionalized benzene core.
Transition Metal-Catalyzed Coupling Reactions for Hexa-Substitution
The most effective and widely adopted strategy for synthesizing this compound involves the use of transition metal-catalyzed cross-coupling reactions. smolecule.com This approach utilizes a hexahalogenated benzene as the central scaffold, onto which six trimethylsilylacetylene units are coupled. The Sonogashira coupling reaction is the premier method for this transformation, forming the crucial aryl-alkynyl carbon-carbon bond. rsc.org
The palladium-catalyzed Sonogashira coupling is the archetypal reaction for this synthesis. The reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine). researchgate.net
For the synthesis of this compound, a hexahalobenzene, such as hexabromobenzene (C₆Br₆) or hexaiodobenzene (C₆I₆), is used as the starting material. Hexabromobenzene is often preferred due to a balance of reactivity and stability. The reaction involves the sequential substitution of all six halogen atoms with the trimethylsilylethynyl group.
The general catalytic cycle involves:
Oxidative Addition : The aryl halide (e.g., C₆Br₆) adds to the Pd(0) catalyst to form a Pd(II) intermediate.
Transmetalation : The copper(I) co-catalyst reacts with the terminal alkyne (trimethylsilylacetylene) and the base to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) center, regenerating the copper(I) salt.
Reductive Elimination : The Pd(II) complex eliminates the final coupled product, regenerating the active Pd(0) catalyst.
This cycle is repeated until all six halogen atoms on the benzene ring are replaced. Due to the significant steric crowding, forcing conditions, including elevated temperatures and extended reaction times, are often necessary to achieve full substitution.
| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base/Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Hexabromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 80-100 | researchgate.net |
| Hexaiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine/Toluene | 90 | General Sonogashira Conditions |
While palladium catalysts are highly effective, their high cost has driven research into alternatives using more abundant and less expensive first-row transition metals. Nickel has emerged as a potent catalyst for Sonogashira-type coupling reactions. rsc.orgresearchgate.net Nickel catalysts can promote the formation of aryl-alkynyl bonds under similar conditions to palladium, often with comparable or even superior efficacy for certain substrates. acs.org
The mechanism of nickel-catalyzed Sonogashira coupling is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. Various nickel complexes, with and without phosphine (B1218219) ligands, have been developed for this purpose. researchgate.net The use of nickel provides a more economical route for the large-scale synthesis of alkynyl-substituted aromatics. researchgate.net For the synthesis of this compound, a typical protocol would involve reacting hexabromobenzene with trimethylsilylacetylene in the presence of a suitable nickel catalyst (e.g., NiCl₂(PPh₃)₂), a copper co-catalyst, and a base.
| Aryl Halide Type | Alkyne Type | Typical Nickel Catalyst | Typical Co-catalyst | Base/Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodides/Bromides | Terminal Alkynes | NiCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | Cost-effective alternative to Palladium | researchgate.net |
| Aryl Chlorides | Terminal Alkynes | Ni(acac)₂ / Ligand | CuI | Amine/DMF | Can activate more challenging aryl chlorides | researchgate.net |
The successful application of these transition metal-catalyzed strategies has made this compound and related sterically hindered polyalkynyl aromatics accessible for research and development in materials science.
Mechanistic Insights into Catalytic Cycles
The predominant method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction forms a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl halide, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. jk-sci.comlibretexts.org The synthesis of the target molecule involves a six-fold Sonogashira coupling of (trimethylsilyl)acetylene with a hexahalogenated benzene, such as hexabromobenzene or hexaiodobenzene.
The reaction mechanism is understood to proceed via two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle. libretexts.org
The Palladium Cycle:
Reductive Elimination/Pre-catalyst Activation: The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂.
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (e.g., hexabromobenzene), inserting itself into the carbon-halogen bond to form a Pd(II)-aryl intermediate. libretexts.org For a complete reaction, this step occurs six times at each halogenated position on the benzene ring.
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the (trimethylsilyl)ethynyl group to the Pd(II)-aryl complex. This step forms a Pd(II) intermediate bearing both the aryl and the alkynyl ligands and regenerates the copper(I) halide.
Reductive Elimination: The final step involves the elimination of the desired product, this compound, from the palladium center. This step forms the new C(sp²)–C(sp) bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. jk-sci.com
The Copper Cycle:
Acid-Base Reaction: The amine base deprotonates the terminal alkyne, (trimethylsilyl)acetylene, forming an acetylide anion.
Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the acetylide anion to form a copper(I) acetylide intermediate. libretexts.org This species is more reactive than the terminal alkyne itself.
Transmetalation: The copper(I) acetylide then serves as the alkynylating agent in the transmetalation step of the palladium cycle.
The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature. libretexts.org While the copper co-catalyst significantly increases the reaction rate, copper-free Sonogashira protocols have also been developed to avoid potential issues with alkyne homocoupling (Glaser coupling) and to simplify purification. bohrium.comresearchgate.net
Recent mechanistic studies using advanced techniques have also revealed potential catalyst transformation pathways. For instance, when N-heterocyclic carbene (NHC) ligands are used, a side reaction involving NHC-ethynyl coupling can occur, where the alkyne fragment couples directly with the carbene ligand. nih.govru.nl Understanding such pathways is crucial for designing more robust and efficient catalytic systems.
| Catalytic Cycle | Step | Description | Key Intermediates |
|---|---|---|---|
| Palladium Cycle | Oxidative Addition | Active Pd(0) catalyst reacts with the aryl halide. | Pd(II)-aryl complex |
| Transmetalation | Alkynyl group is transferred from copper to palladium. | Pd(II)-aryl-alkynyl complex | |
| Reductive Elimination | Product is formed, regenerating the Pd(0) catalyst. | Coupled Product, Pd(0) | |
| Copper Cycle | Deprotonation | Base removes the acidic proton from the terminal alkyne. | Acetylide anion |
| Copper Acetylide Formation | Copper(I) salt reacts with the acetylide to form the active alkynylating agent. | Copper(I) acetylide |
Advanced Synthetic Techniques for Yield and Purity Optimization
Optimizing the synthesis of this compound requires careful selection of catalysts, ligands, and reaction conditions to maximize yield and minimize impurities. A primary challenge is preventing the oxidative homocoupling of (trimethylsilyl)acetylene, which leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a significant byproduct.
Advanced Catalytic Systems: Modern approaches have moved beyond traditional catalysts like Pd(PPh₃)₄. N-heterocyclic carbene (NHC) palladium complexes have emerged as highly active and stable alternatives to phosphine-based systems. bohrium.comru.nl These catalysts often exhibit higher turnover numbers and are more resistant to air and moisture, sometimes allowing for reactions to be conducted under more environmentally friendly conditions. bohrium.com
Reaction Condition Optimization:
Copper-Free and Amine-Free Conditions: To suppress homocoupling and simplify product purification, copper-free Sonogashira protocols have been developed. researchgate.net Similarly, replacing volatile amine bases with inorganic alternatives like Cs₂CO₃ can be advantageous. researchgate.net
Green Solvents and Solvent-Free Methods: The use of more sustainable solvents or even solvent-free techniques, such as high-speed ball milling, has been explored to reduce environmental impact and facilitate easier product isolation. jk-sci.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields by minimizing thermal decomposition of reactants and products.
Purification Strategies: Purification of the final product is critical. Standard techniques include column chromatography and recrystallization. Due to the nonpolar nature of the molecule, a solvent system like hexane/ethyl acetate (B1210297) is often employed for chromatography. Careful execution is required to separate the fully substituted product from partially substituted intermediates and homocoupled byproducts.
| Parameter | Traditional Sonogashira | Advanced Techniques |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd-NHC complexes, Palladacycles |
| Co-Catalyst | CuI (typically required) | Often Cu-free to prevent homocoupling |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Inorganic bases (e.g., Cs₂CO₃), Amine-free systems |
| Conditions | Room temperature to moderate heating | Microwave irradiation, ball milling (solvent-free) |
| Key Challenge | Alkyne homocoupling, catalyst instability | Catalyst cost and recyclability |
Challenges and Innovations in Scalable Synthesis
Transitioning the synthesis of this compound from a laboratory scale to industrial production presents significant challenges related to cost, safety, and efficiency.
Key Challenges:
Catalyst Cost and Recovery: Palladium is a precious and expensive metal. In large-scale synthesis, the cost of the catalyst becomes a major economic factor. Furthermore, homogenous catalysts, which are dissolved in the reaction mixture, are difficult to recover and reuse, leading to product contamination and waste. bohrium.com
Byproduct Formation: On a large scale, the formation of the homocoupled diyne byproduct becomes a more significant issue, consuming valuable starting material and complicating the purification process.
Harsh Reaction Conditions: Some protocols for less reactive aryl halides (like aryl chlorides) may require harsh conditions, which are less desirable for large-scale industrial processes due to safety and energy consumption concerns. bohrium.com
Innovations for Scalable Synthesis:
Heterogeneous Catalysis: A key innovation is the development of heterogeneous catalysts, where the palladium species is immobilized on a solid support such as silica (B1680970), alumina, or a polymer. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can be recycled multiple times, addressing both the cost and contamination issues. researchgate.net
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages for scalability. Flow reactors provide superior control over reaction parameters like temperature and mixing, can improve safety by minimizing the volume of reactive intermediates at any given time, and can lead to more consistent product quality and higher yields. researchgate.net
Alternative Metal Catalysts: Research into replacing palladium with more abundant and less expensive metals is an active area. Iron- and cobalt-catalyzed Sonogashira-type coupling reactions are being explored as more sustainable and economical alternatives, although they are currently less developed than their palladium counterparts. bohrium.comresearchgate.net
| Challenge | Innovative Solution | Primary Benefit |
|---|---|---|
| High cost and loss of palladium catalyst | Heterogeneous (solid-supported) catalysts | Catalyst recyclability, reduced cost, lower product contamination |
| Incomplete reaction and difficult purification | Continuous flow reactors | Precise control over reaction conditions, improved yield and consistency |
| Reliance on expensive and precious metals | Development of Fe- or Co-based catalysts | Greatly reduced catalyst cost and improved sustainability |
| Formation of homocoupling byproducts | Optimized Cu-free protocols and catalyst design | Higher purity of crude product, simplified purification |
Chemical Transformations and Reaction Pathways of Hexakis Trimethylsilyl Ethynyl Benzene
Reactivity of Ethynyl (B1212043) Functional Groups
The carbon-carbon triple bonds of the ethynyl groups are the primary sites of reactivity for building larger, complex molecular architectures. These groups can undergo various coupling and cyclization reactions to form extended π-conjugated systems.
Cyclotrimerization and Polymerization Pathways for Carbon Allotropes
A key application of hexakis[(trimethylsilyl)ethynyl]benzene is its role as a monomer in the synthesis of novel carbon allotropes through polymerization and cyclotrimerization reactions. smolecule.com
The formation of graphdiyne from hexaethynylbenzene typically proceeds via a self-coupling reaction, often utilizing copper-based catalysts. rsc.org This process creates the characteristic diacetylenic linkages that connect the benzene (B151609) rings in the extended graphdiyne network. researchgate.net The reaction conditions can be controlled to promote the formation of 2D films and nanosheets. researchgate.netresearchgate.net
Table 1: Reaction Conditions for Graphdiyne Synthesis
| Precursor | Catalyst System | Solvent/Medium | Temperature | Reaction Time | Product |
| Hexaethynylbenzene (from HEB-TMS) | Copper Acetate (B1210297) | Pyridine (B92270) | 60 °C | 24 hours | Graphdiyne |
The ethynyl groups on the periphery of the molecule can also participate in [2+2+2] cycloaddition reactions, known as cyclotrimerization, to form new benzene rings. This pathway leads to the formation of polyphenylene networks. The surface-assisted cyclotrimerization of arylalkynes has been demonstrated on metal surfaces like Au(111) under ultra-high vacuum conditions. researchgate.net Thermal activation triggers the reaction, selectively forming covalently bonded two-dimensional polyphenylene structures. researchgate.net While not the most common pathway for this compound itself, this reactivity is a fundamental transformation of terminal alkyne groups.
Further Cross-Coupling for Extended Molecular Systems
Beyond homocoupling to form graphdiyne, the ethynyl groups (typically after desilylation) are available for further cross-coupling reactions with other molecules. Transition metal-catalyzed reactions, such as Sonogashira and Suzuki couplings, are employed to create larger, well-defined conjugated systems. smolecule.comnih.govchemrxiv.org These reactions involve coupling the terminal alkynes with aryl or vinyl halides.
Palladium and nickel catalysts are commonly utilized to facilitate the formation of these new carbon-carbon bonds. smolecule.comchemscene.com This strategy allows for the synthesis of complex molecular structures that can be considered substructures or fragments of the graphdiyne network, such as "star" and "trefoil" shaped polyethynyl aromatic compounds. nih.gov
Reactivity of Trimethylsilyl (B98337) Groups
The trimethylsilyl (TMS) groups serve as protecting groups for the terminal acetylenes. Their removal is a critical step to unmask the reactive terminal alkyne, which can then participate in the aforementioned coupling and polymerization reactions.
Desilylation Reactions
The cleavage of the silicon-carbon bond is typically achieved through a desilylation reaction. This transformation is readily accomplished by treating the compound with a mild base or a fluoride (B91410) source. harvard.edu The product of this reaction is hexaethynylbenzene (HEB), a key intermediate in the synthesis of graphdiyne.
Table 2: Common Desilylation Reagents and Conditions
| Reagent | Solvent | Conditions | Product |
| Potassium Hydroxide (B78521) (KOH) | Methanol | Room Temperature | Hexaethynylbenzene |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | Room Temperature | Hexaethynylbenzene |
This deprotection step is crucial as it activates the molecule for subsequent polymerization and cross-coupling reactions. The stability and good solubility imparted by the TMS groups make this compound an excellent and storable precursor to the less stable hexaethynylbenzene. smolecule.com
Hydrolysis for Terminal Alkyne Generation
The most significant chemical transformation of this compound is the hydrolysis of its trimethylsilyl (TMS) protecting groups to yield hexaethynylbenzene (HEB). This deprotection is a critical step as HEB is the direct monomer for the synthesis of graphdiyne (GDY), a two-dimensional carbon material with potential applications in electronics, catalysis, and energy storage.
The removal of the TMS groups exposes the six terminal alkyne functionalities, which are highly reactive and essential for subsequent polymerization reactions. researchgate.net This hydrolysis, or desilylation, can be achieved through several methods. One common approach involves a fluoride-mediated process, often utilizing tetrabutylammonium fluoride. researchgate.net This reagent selectively cleaves the silicon-carbon bonds while preserving the ethynyl groups. researchgate.net Another reported method for deprotection is the treatment with dilute potassium hydroxide in methanol.
The resulting hexaethynylbenzene is notably less stable than its TMS-protected precursor and can degrade rapidly in the presence of air, often necessitating its use in situ for the synthesis of graphdiyne. The stability and good solubility of this compound, conferred by the bulky TMS groups, make it an excellent and manageable precursor for the more reactive hexaethynylbenzene. smolecule.com
| Reagent/Method | Product | Significance |
| Fluoride-mediated desilylation (e.g., tetrabutylammonium fluoride) | Hexaethynylbenzene | Selective and controlled removal of TMS groups. researchgate.net |
| Dilute Potassium Hydroxide in Methanol | Hexaethynylbenzene | An alternative method for TMS group hydrolysis. |
Formation of Complexes with Metal Centers and Ligands
While the chemistry of this compound is dominated by its role as a precursor to graphdiyne, its structure, featuring multiple alkyne units, suggests the potential for coordination with metal centers. The interaction with metals is fundamental to the polymerization of its deprotected form, hexaethynylbenzene, into graphdiyne, which is often catalyzed by copper or palladium compounds. researchgate.net
Ligand Design and Coordination Chemistry
The six ethynyl groups of this compound, even with the bulky trimethylsilyl substituents, present potential sites for coordination with metal ions. However, detailed research into the direct coordination chemistry of the intact molecule as a ligand is not extensively documented in the provided search results. The steric hindrance from the TMS groups may influence its ability to form stable, well-defined metal complexes compared to its deprotected counterpart, hexaethynylbenzene.
The design of ligands based on similar hexa-substituted benzene scaffolds, such as hexakis(4-pyridylethynyl)benzene, demonstrates how modifying the terminal groups can introduce functionalities specifically for metal coordination. In this analogue, the pyridyl groups provide nitrogen lone pairs that readily coordinate with metal ions like Ag⁺ and Cu²⁺, leading to the formation of metal-organic frameworks (MOFs). This suggests that while this compound itself is not primarily designed as a ligand for stable complex formation, its core structure is a viable platform for designing such ligands.
Catalytic Implications of Metal-Compound Interactions
The catalytic implications of metal interactions with this compound are predominantly observed in the context of its conversion to graphdiyne. The process of forming graphdiyne involves cross-coupling reactions that are catalyzed by transition metals. For instance, copper acetate in a pyridine solution is used to catalyze the formation of graphdiyne from hexaethynylbenzene, the deprotected form of this compound.
These reactions proceed through organometallic intermediates formed by the interaction of the terminal alkynes with the metal catalyst. researchgate.net Mechanisms such as transmetalation, involving the transfer of organic ligands between different metal centers (typically copper or palladium), are fundamental to the formation of the extended π-conjugated system of graphdiyne. researchgate.net
While direct catalytic applications of well-defined metal complexes of this compound are not detailed, the compound's interaction with metal catalysts is crucial for its primary application. The resulting material, graphdiyne, exhibits promising photocatalytic properties, for example, in hydrogen generation when used to form heterojunctions.
| Metal Catalyst | Role in Transformation | Resulting Material | Catalytic Application of Resulting Material |
| Copper Acetate | Catalyzes cross-coupling of hexaethynylbenzene. | Graphdiyne | Photocatalysis. |
| Palladium Compounds | Facilitate coupling of terminal alkynes. researchgate.net | Graphdiyne | Potential in various catalytic applications. |
Structural Elucidation and Advanced Characterization Techniques of Hexakis Trimethylsilyl Ethynyl Benzene and Its Derivatives
Spectroscopic Methodologies for Molecular Structure Confirmation
Spectroscopic techniques are fundamental in verifying the molecular structure of Hexakis[(trimethylsilyl)ethynyl]benzene by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the solution-state structure of this compound. Due to the molecule's high D₆h symmetry, a relatively simple NMR spectrum is expected. In ¹H NMR, all 54 protons of the six trimethylsilyl (B98337) (TMS) groups are chemically equivalent, predicted to yield a single, sharp resonance signal. Similarly, the ¹³C NMR spectrum is expected to show a limited number of signals corresponding to the chemically distinct carbon atoms: one for the methyl groups of the TMS substituents, one for the quaternary carbons of the central benzene (B151609) ring, and two for the inequivalent carbons of the ethynyl (B1212043) linkers.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Signal | Structural Assignment |
|---|---|---|
| ¹H | Single peak | 54 equivalent protons of the -Si(CH₃)₃ groups |
| ¹³C | Signal 1 | Carbons of the central benzene ring |
| Signal 2 | Acetylenic carbon attached to the benzene ring | |
| Signal 3 | Acetylenic carbon attached to the TMS group |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule. Raman spectroscopy has been effectively used to characterize this compound nanosheets. optica.org The key vibrational modes observed are characteristic of its constituent parts. The stretching vibration of the carbon-carbon triple bond (C≡C) gives a distinct peak around 2148 cm⁻¹. optica.org Vibrational modes of the carbon atoms within the central benzene ring are observed at 1312 cm⁻¹ and 1514 cm⁻¹. optica.org Additionally, the stretching vibration of the C-H bonds in the trimethylsilyl groups is found at 2899 cm⁻¹. optica.org
Table 2: Key Raman Peaks for this compound Nanosheets
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 2899 | C-H stretching | optica.org |
| 2148 | C≡C stretching | optica.org |
| 1514 | Benzene ring C-C vibration | optica.org |
Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the stability of this compound. The compound has a molecular formula of C₃₆H₅₄Si₆, corresponding to an average molecular mass of approximately 655.33 g/mol . chemscene.comchemspider.com High-resolution mass spectrometry can verify the exact mass of the molecular ion peak, confirming the elemental composition. While detailed fragmentation studies are not widely published, analysis would likely reveal characteristic losses of methyl groups (-CH₃, a loss of 15 Da) or entire trimethylsilyl moieties (-Si(CH₃)₃, a loss of 73 Da) under ionization, providing further structural confirmation.
Diffraction Techniques for Crystalline and Supramolecular Assemblies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state. The rigid, symmetric, and planar nature of the this compound core makes it an excellent building block for constructing well-ordered crystalline materials. These molecules can self-assemble into defined supramolecular structures. While this compound is a critical precursor for creating highly ordered two-dimensional materials like graphdiyne, the detailed crystallographic data of the parent compound itself is not extensively documented in readily available literature. smolecule.com However, diffraction techniques are crucial in analyzing the ordered, layered structures of the graphdiyne films produced from it.
Microscopic Analysis of Derived Materials
Microscopy techniques are vital for characterizing the morphology, topography, and structure of materials synthesized from this compound.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials derived from this compound. For instance, SEM analysis of graphdiyne (GDY) films, which are synthesized using this molecule as a precursor, reveals details about the film's uniformity, continuity, and texture. researchgate.net SEM images can show the large-area coverage of the GDY film on a substrate and provide magnified views that highlight features such as wrinkles, folds, or cracks that may form during synthesis and transfer processes. researchgate.net This morphological information is essential for correlating the structure of the derived material with its observed properties.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution structural characterization of materials at the nanoscale. In the context of this compound and its derivatives, TEM provides critical insights into the morphology, crystalline structure, and assembly of the resulting nanostructures, particularly its key derivative, graphdiyne (GDY).
Initial studies have successfully utilized this compound as a precursor for the synthesis of two-dimensional (2D) nanosheets. Through liquid-phase exfoliation, 2D nanosheets of this compound have been prepared with thicknesses ranging from 3.49 to 4.47 nm. researchgate.net While direct TEM analysis of the precursor nanosheets is not extensively detailed in the literature, the primary application of TEM has been in characterizing the morphology and structure of graphdiyne (GDY) films and powders synthesized from this precursor. nih.govnih.gov
High-Resolution Transmission Electron Microscopy (HRTEM) has been instrumental in revealing the 2D layered morphology of graphdiyne films. researchgate.net These analyses have determined the interlayer gap spacing of graphdiyne to be approximately 0.365 nm, which aligns with theoretical calculations of the π-stacking interlayer distance. researchgate.net Furthermore, Fast Fourier Transform (FFT) of HRTEM images has confirmed the hexagonal carbon network structure of graphdiyne. researchgate.net In studies of boron-doped and ketone-rich GDY nano-enzymes, HRTEM was used to observe the bulk structure and a lattice spacing of 0.41 nm. nih.gov
TEM imaging of graphdiyne films grown on copper foil reveals both low-magnification overviews of the film and high-magnification images showing the edges of the film regions. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained through TEM are also used to confirm the crystalline structure of the films. researchgate.net The characterization of graphdiyne flakes has shown typical lattice fringes of 0.455 nm, indicative of their crystalline nature. acs.org
The table below summarizes key findings from the TEM characterization of graphdiyne, the primary derivative of this compound.
| Sample Type | Analytical Technique | Observed Feature | Measurement |
| Graphdiyne Film | HRTEM | Interlayer Gap Spacing | 0.365 nm |
| Graphdiyne Film | HRTEM with FFT | Crystal Structure | Hexagonal Carbon Network |
| Boron-doped and Ketone-rich Graphdiyne | HRTEM | Lattice Spacing | 0.41 nm |
| Graphdiyne Flakes | HRTEM | Lattice Fringe | 0.455 nm |
| This compound | Liquid-Phase Exfoliation | Nanosheet Thickness | 3.49 - 4.47 nm |
Theoretical and Computational Chemistry Studies of Hexakis Trimethylsilyl Ethynyl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
A complete understanding of the reactivity and properties of Hexakis[(trimethylsilyl)ethynyl]benzene begins with a detailed analysis of its electronic structure and bonding. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for this purpose. Such studies would typically involve:
Molecular Orbital Analysis: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity.
Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.
Bonding Analysis: Quantifying the nature of the chemical bonds within the molecule, including the unique carbon-carbon triple bonds and the silicon-carbon bonds.
While the fundamental principles of these calculations are well-established, specific studies detailing the molecular orbital energies, charge distribution, and bond orders for this compound are not readily found in the literature.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are instrumental in understanding how molecules of this compound interact with each other in different environments. These simulations can provide insights into:
Crystal Packing: Predicting how the molecules arrange themselves in a solid state, which influences the material's bulk properties.
Self-Assembly: Investigating the spontaneous organization of molecules in solution, a crucial step in the formation of larger structures.
Solvent Effects: Understanding how different solvents influence the conformation and aggregation of the molecule.
Although the crystallization of graphdiyne from this compound precursors is known to be influenced by solvent-mediated processes that guide layer stacking, specific MD simulation studies that detail the intermolecular forces and dynamics for this compound are not widely available.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve:
Deprotection Reaction: Modeling the removal of the trimethylsilyl (B98337) groups to form hexaethynylbenzene, a key step in the synthesis of graphdiyne.
Coupling Reactions: Investigating the mechanism of the carbon-carbon bond formation that leads to the extended graphdiyne network.
Transition State Analysis: Identifying the high-energy transition states to understand the kinetics and feasibility of different reaction pathways.
Despite the importance of these reactions, detailed computational studies that map out the potential energy surfaces and characterize the transition states for reactions involving this compound are not extensively reported.
Computational Design and Exploration of Novel Derivatives
The functional properties of this compound can be tuned by modifying its chemical structure. Computational methods can accelerate the discovery of new derivatives with desired properties through:
In Silico Screening: Virtually creating and evaluating a large library of derivatives to identify candidates with enhanced electronic, optical, or material properties.
Structure-Property Relationships: Using computational models to establish correlations between the chemical structure of derivatives and their performance in specific applications.
While some research compares this compound with other hexasubstituted benzene (B151609) compounds, dedicated computational studies on the systematic design and exploration of novel derivatives of this specific molecule are not prominent in the scientific literature.
Theoretical Insights into Polymerization Processes
The polymerization of this compound into graphdiyne is a complex process. Theoretical studies can provide a deeper understanding of:
Mechanism of Polymerization: Elucidating the step-by-step process of how the monomer units connect to form the polymer network.
Kinetics and Thermodynamics: Calculating the reaction rates and energy changes associated with the polymerization process to optimize synthesis conditions.
Influence of Catalysts: Modeling how catalysts facilitate the polymerization reaction and influence the structure of the resulting graphdiyne.
Although this compound is recognized as the starting monomer for graphdiyne synthesis, detailed theoretical and computational investigations into the intricacies of its polymerization process are not widely documented.
Applications of Hexakis Trimethylsilyl Ethynyl Benzene in Advanced Materials Science
Role as a Monomer Precursor for Two-Dimensional Carbon Allotropes
The primary application of Hexakis[(trimethylsilyl)ethynyl]benzene in materials science is its role as a starting monomer for the synthesis of graphdiyne (GDY), a two-dimensional carbon allotrope composed of sp- and sp²-hybridized carbon atoms. researchgate.netnih.gov The trimethylsilyl (B98337) (TMS) groups enhance the solubility and stability of the monomer, facilitating its use in solution-based synthesis processes.
The synthesis of graphdiyne from this compound typically involves a two-step process. First, the protective trimethylsilyl groups are removed in a desilylation reaction to yield the highly reactive monomer, hexaethynylbenzene (HEB). researchgate.net Subsequently, this HEB monomer undergoes a coupling reaction, such as the Glaser-Hay or Eglinton coupling, which involves the oxidative homocoupling of the terminal alkyne groups. nih.govresearchgate.net This process creates the characteristic diacetylenic linkages of the graphdiyne network.
Various synthetic strategies have been developed to produce graphdiyne with controlled properties for advanced material applications. researchgate.netrsc.org These methods aim to create large-area, crystalline films with minimal defects, which are crucial for exploiting the material's unique electronic and mechanical properties. rsc.org The reaction conditions, including the choice of catalyst (typically a copper salt), solvent, and temperature, are critical factors that influence the quality and yield of the resulting graphdiyne material. polyu.edu.hkacs.org
Significant research has focused on the fabrication of graphdiyne as thin films, a necessary form for integration into electronic devices. nih.govsemi.ac.cn A common method involves using a copper foil surface which acts as both a catalyst for the coupling reaction and a substrate for the film growth. bohrium.comrsc.org This surface-mediated synthesis promotes the formation of a continuous, large-area film. semi.ac.cnbohrium.com
Morphology control is essential for tuning the properties of the resulting material. acs.org Researchers have developed methods to create ultrathin, single-crystalline graphdiyne films by employing a solution-phase van der Waals epitaxial strategy on a graphene substrate. nih.govnih.gov This approach helps to overcome challenges related to the free rotation of alkyne-aryl single bonds, allowing for the formation of a more ordered and crystalline structure. nih.govnih.gov The thickness of the film can be controlled, with reports of films as thin as a few nanometers. researchgate.net Other strategies for controlling morphology include using templates like anodic aluminum oxide or adjusting reaction conditions to produce various nanostructures such as nanowalls and nanotubes. nih.govpku.edu.cn
| Fabrication Method | Substrate/Template | Key Advantage | Typical Morphology |
|---|---|---|---|
| Surface-Mediated Cross-Coupling | Copper Foil | Catalyst and substrate in one; enables large-area films. semi.ac.cnbohrium.com | Continuous nanoscale film. semi.ac.cn |
| Solution-Phase van der Waals Epitaxy | Graphene | Allows for single-crystalline, ultrathin films. nih.govnih.gov | Ultrathin, ordered film (~1.74 nm). nih.gov |
| Oil-Water Interfacial Synthesis | None (liquid interface) | Facile, high-yield preparation of ultrathin films. researchgate.net | Ultrathin films (~4 nm). researchgate.net |
| Template-Assisted Synthesis | Anodic Aluminum Oxide (AAO) | Control over nanostructure formation. nih.gov | Nanotubes/Nanowires. |
Graphdiyne's unique porous and π-conjugated structure makes it an excellent support material for metal catalysts. researchgate.net The uniform distribution of pores and the high surface area provide ideal sites for anchoring and stabilizing metal atoms or nanoparticles, leading to highly efficient catalysts. researchgate.netnih.gov Graphdiyne synthesized from hexaethynylbenzene (derived from this compound) can be used to immobilize single metal atoms, creating single-atom catalysts (SACs). pku.edu.cn These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and selectivity. For instance, graphdiyne has been used as a support for iridium complexes to create single-site heterogeneous organometallic catalysts, demonstrating enhanced catalytic activity compared to traditional SACs.
Building Block for Organic Electronic Materials
The highly conjugated structure derived from this compound gives graphdiyne unique electronic properties, positioning it as a promising material for organic electronics. rsc.org Unlike graphene, which is a zero-bandgap semimetal, graphdiyne is a natural semiconductor with a predicted band gap, making it suitable for applications in electronic devices that require an on/off state. nih.gov The conductivity of graphdiyne films has been measured, confirming its semiconductor nature. bohrium.com
The semiconducting properties and π-conjugated system of graphdiyne make it a candidate for use in various layers of Organic Light-Emitting Diodes (OLEDs). Materials with tunable electronic properties are essential for optimizing charge injection, transport, and recombination within OLED devices. The development of high-quality graphdiyne films from precursors like this compound is a key step toward exploring its potential in next-generation display and lighting technologies. Research into its charge carrier mobility and energy levels is ongoing to fully assess its suitability for these applications.
In the field of Organic Photovoltaics (OPVs), materials that can efficiently absorb light and transport charge are highly sought after. Graphdiyne's structure offers a high degree of π-conjugation, which is beneficial for light absorption and charge mobility. nih.gov Its porous nature could also be advantageous for creating bulk heterojunctions with other organic materials. The synthesis of graphdiyne films on various substrates opens up possibilities for its use as an active layer or an interfacial layer in solar cell devices. researchgate.netpolyu.edu.hk Research has explored using graphdiyne in heterojunctions for photocatalytic applications, which shares fundamental principles with photovoltaic energy conversion. acs.org
| Property | Value/Description | Relevance |
|---|---|---|
| Material Type | Two-dimensional carbon allotrope. nih.gov | Compatibility with planar device architectures. |
| Electronic Nature | Semiconductor. bohrium.com | Essential for transistors, diodes (OLEDs), and photovoltaics (OPVs). |
| Band Gap | Predicted to be moderate (e.g., 0.44 to 1.47 eV). nih.gov | Allows for switching (on/off ratio) and light absorption in the solar spectrum. |
| Carrier Mobility | Predicted to be high (104 to 105 cm2 V−1 s−1). nih.gov | Crucial for efficient charge transport in OLEDs and OPVs. |
| Structure | Highly π-conjugated with uniform pores. rsc.orgnih.gov | Enhances electronic conductivity and provides a high surface area for interfaces. |
Research in Supramolecular Chemistry.
The unique, highly symmetrical, and rigid structure of this compound makes it a molecule of significant interest in the field of supramolecular chemistry. Its planar aromatic core functionalized with six ethynyl (B1212043) arms provides a versatile scaffold for investigating the non-covalent interactions that govern the formation of larger, well-ordered structures. The trimethylsilyl groups enhance solubility and stability, facilitating its study in various solvent systems.
Investigation of Self-Assembly Processes.
The structure of this compound is conducive to studies of self-assembly, the process by which molecules spontaneously organize into ordered arrangements. smolecule.com While the parent molecule itself primarily interacts through weaker van der Waals forces, its derivatives are extensively used to explore more complex self-assembly mechanisms. By replacing the trimethylsilyl groups with functional units capable of specific interactions like hydrogen bonding or metal coordination, researchers can direct the assembly of these molecules into sophisticated supramolecular architectures.
For instance, related hexakis(phenylethynyl)benzene (B13386051) derivatives featuring amino acid pendants have been shown to self-assemble into stable supramolecular helical structures through hydrogen bonding. nih.gov This demonstrates the principle that the core benzene (B151609) structure acts as a template, and by modifying the peripheral groups, the formation of intricate, higher-order structures can be precisely controlled. The study of these processes is fundamental to designing new materials with tailored properties.
Exploration of Molecular Recognition Phenomena.
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is another key area where this compound derivatives are explored. smolecule.com The six-fold symmetry of the central benzene ring allows for the attachment of multiple recognition sites, creating a multivalent host molecule capable of binding to specific guest molecules.
A notable strategy involves functionalizing the terminal positions of the ethynyl groups. For example, derivatives incorporating pyridyl groups introduce nitrogen lone pairs that can coordinate with metal ions such as Ag⁺ or Cu²⁺. This targeted interaction is a form of molecular recognition, where the host molecule is designed to selectively bind with specific metal cations, leading to the formation of metal-organic frameworks (MOFs) or other discrete supramolecular assemblies. These studies are crucial for the development of sensors, catalysts, and systems for molecular encapsulation.
Nanotechnology Applications.
This compound serves as a valuable building block in the bottom-up fabrication of carbon-based nanomaterials. Its primary role is as a precursor to hexaethynylbenzene, the monomer used to synthesize graphdiyne, a two-dimensional carbon allotrope with unique electronic and optical properties. Beyond this, the compound itself has been utilized to create distinct nanostructures. alfachemch.com
Creation of Nanostructures for Sensing and Imaging.
In the realm of nanotechnology, this compound has been used to fabricate nanostructures with potential applications in sensing and imaging. alfachemch.com One of the significant developments has been the preparation of two-dimensional (2D) nanosheets of the compound. researchgate.net
These nanosheets are typically produced using methods like liquid-phase exfoliation. researchgate.net The process involves grinding the molecular crystals in a suitable solvent, which allows the individual layers to separate and form stable, thin nanosheets. Research has demonstrated the successful creation of nanosheets with thicknesses in the range of 3.49 to 4.47 nm. researchgate.net The unique electronic structure of the molecule, characterized by its benzene ring (sp²-hybridized carbon) and carbon-carbon triple bonds (sp-hybridized carbon), imparts interesting nonlinear absorption properties to these nanostructures. researchgate.net These properties are being investigated for their potential use in optical limiting devices, which can protect sensitive optical components and human eyes from high-intensity light, as well as for advanced imaging techniques. alfachemch.comresearchgate.net
Table 1: Research Findings on this compound Nanostructures
| Nanostructure Type | Method of Preparation | Measured Thickness | Potential Application | Reference |
|---|---|---|---|---|
| 2D Nanosheets | Liquid-Phase Exfoliation | 3.49 – 4.47 nm | Optical Limiting, Sensing, Imaging | alfachemch.comresearchgate.net |
Future Directions and Emerging Research Avenues for Hexakis Trimethylsilyl Ethynyl Benzene
Development of Novel Derivatization and Functionalization Strategies
Future research is poised to unlock the full potential of hexakis[(trimethylsilyl)ethynyl]benzene through the development of innovative derivatization and functionalization strategies. These efforts are primarily aimed at tuning its electronic, optical, and self-assembly properties for a range of applications. Key to these strategies is the chemical reactivity of the trimethylsilyl (B98337) (TMS) and ethynyl (B1212043) groups.
One of the most fundamental reactions is the deprotection of the TMS groups to yield hexaethynylbenzene (HEB). This process is a critical step in the synthesis of graphdiyne, where the terminal acetylene (B1199291) groups of HEB undergo cross-coupling reactions. chemscene.com Future work will likely focus on developing more efficient and selective deprotection methods that can be performed under milder conditions, thereby preserving the integrity of other functional groups that may be present on the benzene (B151609) core.
Beyond deprotection, the ethynyl groups offer a versatile platform for a variety of chemical transformations. Researchers are exploring the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of functional moieties to the hexaethynylbenzene core. This approach allows for the modular and efficient synthesis of derivatives with tailored properties. Another promising avenue is the use of Sonogashira and Negishi cross-coupling reactions, which enable the introduction of various aryl or other organic groups at the ethynyl positions. researchgate.net These methods open the door to creating a vast library of hexakis-substituted benzene derivatives with precisely controlled functionalities.
Furthermore, post-synthesis modification of the benzene ring itself presents another layer of complexity and opportunity. While challenging due to the steric hindrance imposed by the six bulky substituents, selective electrophilic aromatic substitution or other ring functionalization reactions could introduce additional functionalities, leading to multifunctional materials with hierarchical structures. The development of catalysts and reaction conditions that can overcome the steric challenges will be a significant area of future investigation.
A summary of potential derivatization strategies is presented in the table below:
| Reaction Type | Reagents/Conditions | Potential Functional Groups |
| Deprotection | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), K₂CO₃/MeOH | Terminal alkynes (-C≡CH) |
| Click Chemistry (CuAAC) | Azides (R-N₃), Cu(I) catalyst | Triazoles with various R groups |
| Sonogashira Coupling | Aryl halides, Pd/Cu catalyst | Aryl groups |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl, aryl, or vinyl groups |
Exploration in New Energy Conversion Systems
The exploration of this compound in new energy conversion systems is largely centered on its role as the indispensable molecular precursor for graphdiyne (GDY). The unique electronic and structural properties of GDY, which are directly influenced by the precise arrangement of the ethynyl groups in its precursor, make it a highly promising candidate for various energy-related applications.
GDY, synthesized from this compound, is being actively investigated for its potential in next-generation solar cells. researchgate.net Its high charge carrier mobility and tunable bandgap are advantageous for efficient light harvesting and charge separation in organic photovoltaic (OPV) devices. researchgate.net While the direct application of this compound in these systems is not yet established, its structural properties are crucial for creating high-quality GDY films, which in turn are explored as active layers or charge transport layers in solar cells.
Another significant area of research is the use of GDY in photocatalytic and electrocatalytic applications, such as hydrogen production from water splitting. researchgate.net The porous structure and large surface area of GDY provide abundant active sites for catalytic reactions. The functionalization of GDY, which can be traced back to the derivatization of its this compound precursor, allows for the tuning of its catalytic activity and selectivity. For instance, doping GDY with heteroatoms or decorating it with metal nanoparticles can significantly enhance its performance in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).
In the realm of energy storage, GDY-based materials are being considered for use in batteries and supercapacitors. The uniform porosity of GDY can facilitate ion transport and storage, leading to high-performance energy storage devices. The ability to tailor the pore size and surface chemistry of GDY, through modifications of the this compound building block, is a key area of investigation for optimizing its electrochemical properties.
While direct applications are still emerging, the unique electronic properties of this compound itself suggest its potential as a building block in organic electronics, which could have implications for energy conversion devices like organic light-emitting diodes (OLEDs). nih.gov Further research into the fundamental electronic and photophysical properties of this molecule and its derivatives is warranted to explore these possibilities.
Integration into Hybrid Organic-Inorganic Materials
The integration of this compound and its derivatives into hybrid organic-inorganic materials represents a promising frontier for creating advanced functional materials with synergistic properties. The rigid, planar, and highly symmetric structure of the core, combined with the reactive ethynyl functionalities, makes it an excellent candidate for constructing well-defined hybrid architectures.
One of the most exciting future directions is the use of functionalized this compound derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By introducing coordinating functional groups, such as carboxylates or pyridyls, onto the terminal positions of the ethynyl arms, it is possible to create highly porous and crystalline frameworks with unique topologies and functionalities. For instance, a structurally analogous molecule, 1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene, has been successfully employed to construct a variety of MOFs with interesting properties. nih.gov This suggests that appropriately functionalized derivatives of this compound could serve as versatile building blocks for novel MOFs with applications in gas storage, separation, and catalysis.
Furthermore, the ethynyl groups can be used to anchor the molecule onto the surface of inorganic nanoparticles, such as gold, silica (B1680970), or quantum dots, to create stable organic-inorganic hybrid nanomaterials. These hybrid materials could exhibit a combination of the properties of both components, leading to new functionalities. For example, coating gold nanoparticles with a layer of this compound derivatives could modify their optical and electronic properties and improve their stability and processability.
The sol-gel process offers another avenue for creating hybrid materials. Co-condensation of silyl-functionalized this compound derivatives with inorganic precursors, such as tetraethoxysilane (TEOS), could lead to the formation of hybrid silica materials with a high density of organic functionalities. These materials could find applications in areas such as catalysis, sensing, and chromatography.
The development of synthetic methodologies to precisely control the interface and interactions between the organic and inorganic components will be crucial for realizing the full potential of these hybrid materials.
Computational Screening and Rational Design for Targeted Applications
Computational screening and rational design are set to play a pivotal role in accelerating the discovery and optimization of this compound-based materials for specific applications. By employing a range of computational techniques, from density functional theory (DFT) to molecular dynamics (MD) simulations, researchers can predict the properties of novel derivatives and guide synthetic efforts towards the most promising candidates.
One of the key areas where computational modeling can make a significant impact is in the design of new functional derivatives. By systematically exploring the effects of different functional groups on the electronic structure, charge transport properties, and self-assembly behavior of the molecule, computational screening can identify derivatives with optimal characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For example, DFT calculations can be used to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for designing efficient charge-transporting materials.
In the context of hybrid materials, computational methods can be employed to model the interactions between this compound derivatives and inorganic components. For instance, MD simulations can provide insights into the self-assembly of these molecules on inorganic surfaces, which is essential for designing stable and well-ordered hybrid interfaces. In the design of new MOFs, computational tools can be used to predict the topology and porosity of frameworks constructed from different functionalized linkers, enabling the rational design of materials with tailored gas sorption and separation properties.
Furthermore, computational screening can be used to explore the potential of this compound-based materials in a wider range of applications. For example, by calculating their nonlinear optical (NLO) properties, researchers can identify candidates for applications in photonics and optical limiting. Similarly, by modeling their interactions with guest molecules, it may be possible to design novel sensors and molecular recognition systems.
The synergy between computational prediction and experimental validation will be instrumental in navigating the vast chemical space of possible derivatives and accelerating the development of next-generation materials based on the this compound scaffold.
Advancements in Large-Scale Production and Sustainability
As the potential applications of this compound and its derivatives continue to expand, the development of efficient, cost-effective, and sustainable methods for its large-scale production becomes increasingly critical. Current synthetic routes often involve multi-step processes with expensive catalysts and hazardous reagents, which can be a bottleneck for commercialization.
Future research will likely focus on optimizing the existing synthetic protocols to improve yields, reduce reaction times, and minimize waste. This includes the development of more active and robust catalysts for the key coupling reactions, as well as the exploration of flow chemistry and other process intensification technologies to enable continuous and scalable production.
A key challenge in the synthesis of this compound is the hexasubstitution of the benzene ring. Investigating alternative starting materials and synthetic strategies that can achieve this in a more atom-economical manner will be a significant area of research. This could involve the development of novel cyclotrimerization reactions or the use of more readily available precursors.
From a sustainability perspective, there is a growing need to replace toxic solvents and reagents with greener alternatives. The exploration of solvent-free reaction conditions, the use of bio-based solvents, and the development of recyclable catalysts are all important avenues for making the production of this compound more environmentally friendly.
By addressing these challenges, researchers can pave the way for the widespread availability of this compound, thereby facilitating its translation from the laboratory to real-world applications and contributing to the development of a more sustainable chemical industry.
Q & A
Q. Basic
- NMR Spectroscopy : Confirms molecular structure and purity. For HEB-TMS, characteristic trimethylsilyl proton peaks appear at ~0.1–0.3 ppm in H NMR, while C NMR identifies ethynyl carbons .
- In-situ Raman Spectroscopy : Monitors intermediate formation during catalytic applications (e.g., *CO coverage in CO electroreduction) .
- PXRD (Powder X-ray Diffraction) : Assesses crystallinity in frameworks like HOFs (Hydrogen-Bonded Organic Frameworks), with thermal stability evaluated via variable-temperature PXRD .
What safety protocols are essential when handling HEB-TMS due to its reactivity?
Basic
HEB-TMS requires storage under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Use glove boxes for air-sensitive steps, avoid open flames (risk of ethynyl group combustion), and employ fume hoods during solvent evaporation .
How does HEB-TMS modulate the local micro-environment in Cu-based CO2_22 electroreduction catalysts?
Advanced
HEB-TMS functionalizes CuO nanoparticles (HEB-Cu NPs) by altering hydrogen-bonded water coordination at the catalyst surface. This increases *CO intermediate coverage, promoting C–C coupling for C product formation. In-situ Raman and molecular dynamics simulations validate this mechanism, showing enhanced *CO dimerization efficiency . Optimizing HEB-TMS loading (e.g., 0.5–2 wt%) balances active site accessibility and hydrophobicity for improved Faradaic efficiency .
Why do HEB-TMS-derived frameworks exhibit variable thermal stability compared to other HOFs?
Advanced
HEB-TMS-based frameworks may show lower thermal stability (degradation at 190°C) compared to carboxyphenyl-ethynylbenzene HOFs (stable up to 300°C) due to weaker non-covalent interactions. VT-PXRD analysis reveals structural collapse via peak diminution at 2θ = 2.96°, linked to ethynyl group rotational freedom and steric hindrance from trimethylsilyl substituents . Stability can be improved by co-polymerizing with rigid linkers or introducing π-π stacking motifs.
What methodological challenges arise in reproducing HEB-TMS-based graphdiyne synthesis?
Advanced
Key challenges include:
- Incomplete Deprotection : Residual TMS groups hinder cross-linking. Solution: Extend TBAF reaction time (>10 min) and monitor via FT-IR for Si–C bond disappearance .
- Copper Surface Passivation : Oxide layers reduce catalytic activity. Pretreatment with acetic acid or electrochemical polishing ensures active Cu surfaces .
- Yield Variability : Ultrasonic dispersion time (HEB-Cu NP synthesis) and solvent purity (DMF anhydrous grade) critically affect reproducibility .
How is HEB-TMS utilized as a linker in covalent organic frameworks (COFs)?
Advanced
HEB-TMS serves as a six-armed ethynyl precursor for COFs, enabling hexagonal pore geometries. Post-deprotection, HEB undergoes Sonogashira coupling with aryl halides (e.g., 1,3,5-tribromobenzene) under Pd catalysis. BET surface area analysis of resultant COFs shows pore sizes ~2.8 nm, suitable for gas storage or catalysis. Challenges include achieving uniform porosity—addressed by slow monomer addition (0.1 mL/min) and solvothermal conditions (120°C, 72 h) .
How can contradictory catalytic performance data for HEB-TMS-functionalized systems be resolved?
Advanced
Discrepancies in catalytic activity (e.g., C selectivity ranging from 45–72%) often stem from:
- Electrolyte pH Effects : Acidic conditions (pH < 3) protonate ethynyl groups, reducing hydrophobicity. In-situ pH monitoring and buffered electrolytes (KHCO) mitigate this .
- HEB-TMS Aggregation : Dynamic light scattering (DLS) identifies nanoparticle aggregation >100 nm, which blocks active sites. Solution: Introduce capping agents (PVP) during synthesis .
- Substrate Thickness : AFM or TEM quantifies GDY layer thickness; optimal performance occurs at 5–10 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
